

Unveiling the Spectroscopic Signature of Ganorbiformin B

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Compound of Interest

Compound Name: *Ganorbiformin B*

Cat. No.: *B15139080*

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For researchers, scientists, and drug development professionals, this technical guide provides an in-depth analysis of the spectroscopic data for **Ganorbiformin B**, a notable triterpenoid isolated from *Ganoderma orbiforme*. This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines the experimental protocols for their acquisition, and presents key structural information through logical diagrams.

It is important to note that while the initial request specified "**Ganorbiformin B**," a thorough review of the scientific literature indicates that the prominent and well-characterized compound from *Ganoderma orbiforme* with readily available spectroscopic data is Ganorbifate B. It is highly probable that "**Ganorbiformin B**" is a synonym or a closely related structure. This guide will focus on the comprehensive data available for Ganorbifate B.

Spectroscopic Data

The structural elucidation of Ganorbifate B was achieved through extensive spectroscopic analysis. The following tables summarize the key quantitative data obtained from ^1H and ^{13}C NMR spectroscopy, as well as high-resolution electrospray ionization mass spectrometry (HRESIMS).

Mass Spectrometry Data

High-resolution mass spectrometry provides the elemental composition and exact mass of the compound.

Ion	Calculated m/z	Found m/z	Molecular Formula
[M + H] ⁺	571.3476	571.3471	C ₃₄ H ₄₉ O ₈

¹³C NMR Data

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The data was recorded in pyridine-d₅ at 125 MHz.

Position	Chemical Shift (δ_c)	Type
1	35.8	CH ₂
2	28.1	CH ₂
3	78.9	CH
4	39.2	C
5	56.1	CH
6	21.7	CH ₂
7	28.4	CH ₂
8	142.3	C
9	146.1	C
10	38.0	C
11	205.1	C
12	49.0	CH ₂
13	47.9	C
14	51.9	C
15	34.6	CH ₂
16	25.0	CH ₂
17	51.2	CH
20	36.8	CH
21	18.4	CH ₃
22	34.2	CH ₂
23	28.0	CH ₂
24	176.2	C
25	31.0	CH

26	20.2	CH ₃
27	18.0	CH ₃
28	28.9	CH ₃
29	16.8	CH ₃
30	26.8	CH ₃
3-OAc	170.8	C
3-OAc	21.6	CH ₃
7-OAc	170.4	C
7-OAc	21.3	CH ₃

¹H NMR Data

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. The data was recorded in pyridine-d₅ at 500 MHz.

Position	Chemical Shift (δ H)	Multiplicity	J (Hz)
1 α	1.45	m	
1 β	2.05	m	
2 α	1.78	m	
2 β	1.95	m	
3	4.65	dd	11.5, 4.5
5	2.58	d	10.5
6 α	2.25	m	
6 β	2.45	m	
7	4.90	t	
12 α	2.01	m	
12 β	2.15	m	
15 α	1.55	m	
15 β	1.85	m	
16 α	1.65	m	
16 β	1.90	m	
17	2.50	m	
20	2.18	m	
21	1.01	d	
22	2.30	m	
23	2.40	m	
25	2.65	m	
26	1.15	d	
27	1.18	d	7.0

28	1.25	s
29	0.95	s
30	1.05	s
3-OAc	2.08	s
7-OAc	2.05	s

Experimental Protocols

The isolation and characterization of Ganorbifate B involved a series of meticulous experimental procedures.

Isolation of Ganorbifate B

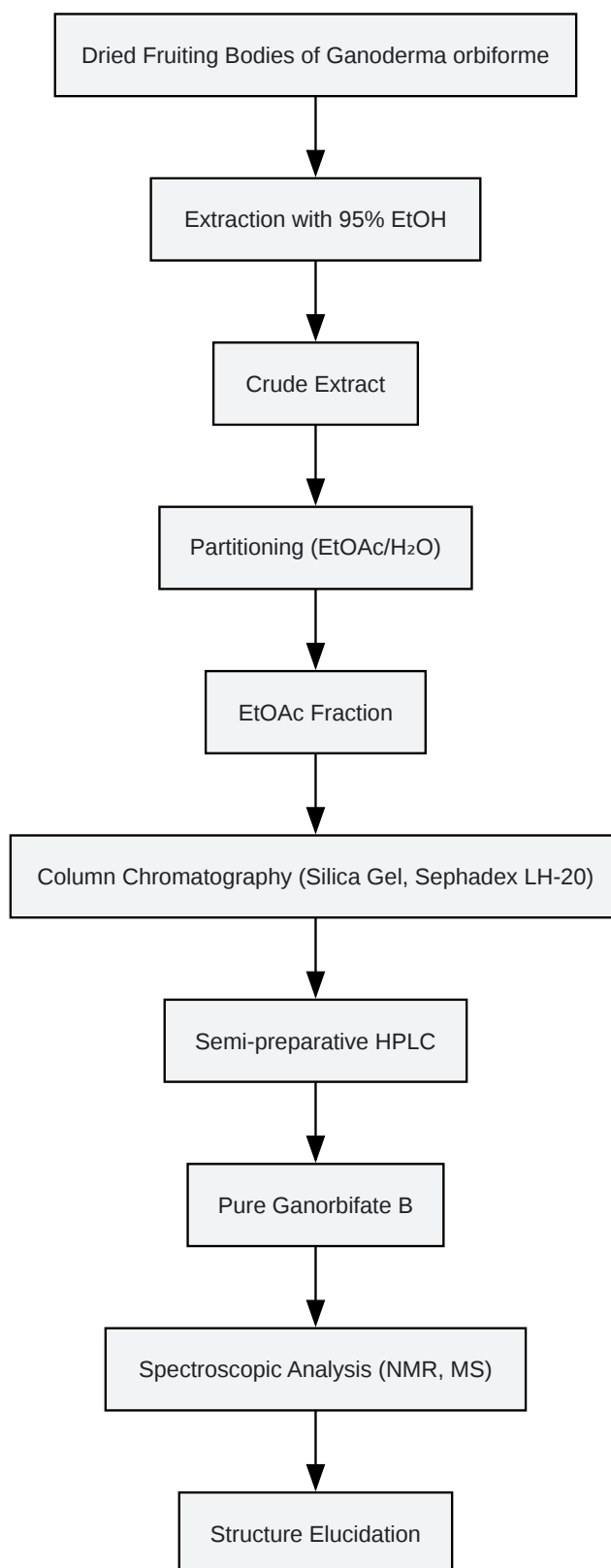
The dried and powdered fruiting bodies of *Ganoderma orbiforme* were extracted with 95% ethanol. The resulting crude extract was then partitioned between ethyl acetate and water. The ethyl acetate fraction was subjected to repeated column chromatography on silica gel, Sephadex LH-20, and semi-preparative high-performance liquid chromatography (HPLC) to yield pure Ganorbifate B.

Spectroscopic Analysis

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra were acquired on a Bruker AVANCE-500 spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the solvent peak (pyridine- d_5 : δH 8.74, 7.58, 7.22; δC 150.3, 135.9, 123.9).
- Mass Spectrometry: HRESIMS data were obtained using an Agilent 6210 TOF mass spectrometer with an electrospray ionization source in the positive ion mode.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of Ganorbifate B.



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Isolation and characterization workflow for Ganorbifate B.

This comprehensive guide provides the essential spectroscopic data and experimental context for Ganorbifate B, a key step in facilitating further research and development in natural product chemistry and drug discovery.

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